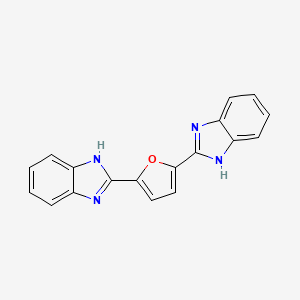![molecular formula C16H10FN3O3S B5857228 3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5857228.png)
3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it is believed that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been suggested that the compound may interfere with the signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects
3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, the compound has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of certain inflammatory genes. It has also been found to possess antibacterial activity against a range of bacterial strains.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its potent anticancer activity. The compound has shown promising results in various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide. One of the potential areas of research is the development of new drug formulations that can improve the solubility and bioavailability of the compound. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets. Furthermore, the compound's potential applications in the treatment of other diseases such as inflammatory diseases and bacterial infections should also be explored. Finally, the compound's safety and toxicity profile should be thoroughly evaluated to assess its suitability for clinical use.
Conclusion
In conclusion, 3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound with potential applications in the field of medicinal chemistry. Its potent anticancer activity, anti-inflammatory, and antibacterial properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand the compound's mechanism of action, molecular targets, and safety profile.
Synthesis Methods
The synthesis of 3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 4-(4-nitrophenyl)-1,3-thiazol-2-amine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has shown promising results in various scientific research studies. It has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to have anti-inflammatory and anti-bacterial activities.
properties
IUPAC Name |
3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O3S/c17-12-3-1-2-11(8-12)15(21)19-16-18-14(9-24-16)10-4-6-13(7-5-10)20(22)23/h1-9H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKPCNMJXIKDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5857147.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-mesitylacetamide](/img/structure/B5857154.png)

![ethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B5857172.png)
![N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B5857191.png)


![4-(2-{[benzyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5857216.png)

![ethyl 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylate](/img/structure/B5857248.png)



